molecular formula C11H9BrN2S B1287748 2-(Benzylthio)-5-bromopyrimidine CAS No. 79686-18-3

2-(Benzylthio)-5-bromopyrimidine

Cat. No. B1287748
Key on ui cas rn: 79686-18-3
M. Wt: 281.17 g/mol
InChI Key: LXOANVAJTYXINB-UHFFFAOYSA-N
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Patent
US04423047

Procedure details

Benzyl thiol (22 mmol) was added to 0.146 M ethanolic NaOEt (150 ml) at room temperature followed by 2-chloro-5-bromopyrimidine (20 mmol). The mixture was stirred at room temperature for 70 min, heated under reflux for 40 min, the solvent evaporated off at reduced pressure, the residue extracted with chloroform (100 ml), the chloroform solution washed with 2 M NaOH, and the dried (MgSO4) solution evaporated; yield 81%, m.p. 68°-69° C. (dil. MeOH). 1H NMR (CDCl3): δ4.36 (CH2), 7.26 (Ph), 8.50. (H-4, H-6).
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:10]1[N:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=1>CC[O-].[Na+]>[CH2:1]([S:8][C:10]1[N:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
22 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
150 mL
Type
solvent
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 70 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with chloroform (100 ml)
WASH
Type
WASH
Details
the chloroform solution washed with 2 M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=NC=C(C=N1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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